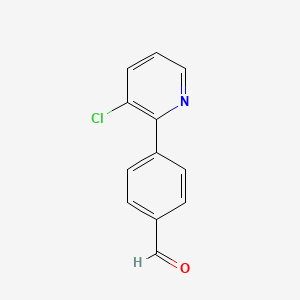
4-(3-Chloropyridin-2-yl)benzaldehyde
Description
4-(3-Chloropyridin-2-yl)benzaldehyde is a heteroaromatic aldehyde featuring a pyridinyl moiety substituted with a chlorine atom at the 3-position and a benzaldehyde group at the 4-position. Its structure combines electron-withdrawing (chlorine) and electron-donating (pyridine) effects, influencing its reactivity in condensation, cyclization, and coupling reactions.
Properties
CAS No. |
847446-86-0 |
|---|---|
Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-(3-chloropyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-11-2-1-7-14-12(11)10-5-3-9(8-15)4-6-10/h1-8H |
InChI Key |
YIFFQBGLZFQCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
Comparison with 4-(N,N-Dimethylamino)benzaldehyde (7a)
- Structure: Replaces the 3-chloropyridinyl group with a dimethylamino substituent.
- Reactivity: The dimethylamino group is strongly electron-donating, enhancing the aldehyde’s nucleophilicity in condensation reactions. For example, in reactions with indolo-thiopyrylium precursors, 7a achieved a 78% yield for product 8a under reflux in methanol .
Comparison with 4-[18F]Fluorobenzaldehyde
- Structure : Substitutes the pyridinyl-chlorine group with a fluorine atom.
- Application : Used in radiopharmaceutical synthesis due to fluorine-18’s positron-emitting properties. Radiolabeling with 4-[18F]fluorobenzaldehyde achieved a 76% HPLC yield in coupling reactions with phosphonic acid diesters .
- Contrast : The chlorine atom in 4-(3-Chloropyridin-2-yl)benzaldehyde may hinder radiolabeling efficiency but could improve stability in agrochemical applications.
Volatile Organic Compound (VOC) Profiles
Benzaldehyde derivatives are often analyzed for VOC emissions. In agricultural studies, benzaldehyde itself was weakly associated with 2-acetyl-1-pyrroline (2-AP), a rice aroma compound, with only 5 out of 16 VOCs overlapping in two analytical methods .
Data Table: Key Properties of Compared Compounds
Notes
- The evidence provided spans agricultural, radiopharmaceutical, and synthetic organic chemistry contexts, highlighting the versatility of benzaldehyde derivatives.
- Structural differences (e.g., chlorine vs. fluorine vs. amino groups) profoundly impact application suitability, emphasizing the need for tailored synthetic strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


